Home > Products > Screening Compounds P17513 > 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane
1-Phenyl-7-oxa-2-azaspiro[3.5]nonane - 1909337-33-2

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Catalog Number: EVT-3100708
CAS Number: 1909337-33-2
Molecular Formula: C13H17NO
Molecular Weight: 203.285
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Azaspiro[3.3]heptane-1-carboxylic Acid

Compound Description: 2-Azaspiro[3.3]heptane-1-carboxylic acid serves as a bioisostere of pipecolic acid and has been investigated for its potential in drug design []. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid

Compound Description: Similar to the previous compound, 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid is also identified as a bioisostere of pipecolic acid and has been studied for its potential in medicinal chemistry [].

N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine

Compound Description: This compound serves as a versatile synthon for the synthesis of derivatives of the previously unsynthesized α-amino acid, 3-aminotetrahydropyran-3-carboxylic acid []. This compound has been used to synthesize various derivatives, including 3-benzoylaminotetrahydropyran-3-thiocarboxamide and diastereoisomeric dipeptide amides.

Overview

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is a bicyclic compound featuring a unique spiro structure, which combines both nitrogen and oxygen heteroatoms within its framework. This compound is classified under the category of spirocyclic amines and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source

The compound can be synthesized through various chemical reactions involving phenyl and nitrogen-containing precursors. It is not commonly found in nature but can be produced in the laboratory for research purposes.

Classification

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane belongs to the class of spiro compounds, characterized by a spiro link between two rings. Specifically, it is an azaspiro compound due to the presence of a nitrogen atom in its structure. The inclusion of an oxygen atom further categorizes it as an oxa compound, which is significant for its chemical reactivity and interactions.

Synthesis Analysis

Methods

The synthesis of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common method is through the cyclization of appropriate precursors that contain both phenyl and azaspiro functionalities.

Technical Details:

  1. Starting Materials: The synthesis often begins with phenyl-substituted amines or alcohols.
  2. Reagents: Common reagents include acid chlorides or anhydrides, along with bases such as sodium hydride or potassium carbonate to facilitate cyclization.
  3. Reaction Conditions: The reactions may require controlled temperatures and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions.
Molecular Structure Analysis

Structure

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane features a complex three-dimensional structure that includes:

  • A phenyl group attached to a nitrogen-containing spiro system.
  • A seven-membered ring that includes an oxygen atom.

Data:

  • Molecular Formula: C13_{13}H15_{15}N\O
  • Molecular Weight: Approximately 201.27 g/mol
  • Structural Representation: The structure can be represented using molecular modeling software for visualization.
Chemical Reactions Analysis

Reactions

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane can participate in various chemical reactions typical for spirocyclic compounds:

Technical Details:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitutions with electrophiles.
  2. Oxidation Reactions: The oxygen atom may undergo oxidation under certain conditions, potentially leading to the formation of more complex derivatives.
  3. Ring Opening/Closure Reactions: The spiro structure allows for unique ring-opening reactions that can yield different products depending on reaction conditions.
Mechanism of Action

Process

The mechanism of action for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane primarily involves its interactions at the molecular level with biological targets, such as proteins or enzymes:

Data:

  1. Binding Affinity: The compound may exhibit binding affinity to specific receptors or enzymes, influencing biological pathways.
  2. Pharmacodynamics: Its pharmacological effects are likely related to its structural features, allowing it to mimic natural substrates or inhibitors in biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white crystalline solid.
  2. Melting Point: Specific melting points may vary based on purity but are generally in the range of 100–120 °C.

Chemical Properties

  1. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  2. Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Relevant Data:

  1. pKa Values: These values indicate the acidity/basicity of the compound, influencing its reactivity.
  2. LogP Value: Indicates lipophilicity, which is crucial for predicting absorption and distribution in biological systems.
Applications

Scientific Uses

  1. Medicinal Chemistry: Due to its unique structure, 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane is being investigated for potential therapeutic applications, particularly in neuropharmacology and as a scaffold for drug design.
  2. Chemical Research: It serves as a model compound for studying spirocyclic chemistry and exploring new synthetic methodologies.
Introduction to Spirocyclic Azetidine-Oxetane Hybrid Architectures

Spirocyclic scaffolds incorporating nitrogen and oxygen heteroatoms represent a frontier in modern heterocyclic chemistry, combining three-dimensional complexity with diverse bioactivity. Among these, azetidine-oxetane hybrids constitute an emerging class characterized by ring strain-induced reactivity and enhanced metabolic stability. The fusion of a phenyl-substituted azetidine with an oxetane via a spirocyclic carbon atom generates a structurally unique framework exemplified by 1-phenyl-7-oxa-2-azaspiro[3.5]nonane. This compound embodies the strategic integration of two high-value pharmacophores into a single, compact spirocyclic system. The constrained geometry imposed by the spiro junction at position 3.5 forces orthogonal ring orientations, creating distinct vectors for functionalization while maintaining favorable physicochemical properties for drug discovery. Such architectures address critical challenges in medicinal chemistry, including improving ligand efficiency and escaping flat chemical space, thereby enabling novel interactions with biological targets.

Structural Uniqueness of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane in Heterocyclic Chemistry

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane (systematic name: 1-phenyl-2-azaspiro[3.5]nonan-7-one; CAS 1909337-33-2) possesses a distinctive molecular architecture defined by its bicyclic spiro system. Its core structure consists of an azetidine ring (2-azaspiro) fused via a spiro carbon (C3) to an oxetane ring (7-oxa), forming the [3.5]nonane backbone. The phenyl substituent is directly attached to the azetidine nitrogen (N1), conferring both electronic and steric influences on the heterocyclic system. This arrangement creates significant three-dimensionality, with the phenyl ring adopting a perpendicular orientation relative to the azetidine plane, enhancing spatial coverage while maintaining a molecular weight of only 203.28 g/mol [3] [5].

  • Molecular Geometry and Bonding: The spiro carbon (C3) links the two saturated heterocycles, creating a rigid scaffold with defined exit vectors. The azetidine ring exhibits puckered conformation, while the oxetane ring contributes significant ring strain (approximately 106 kJ/mol), enhancing reactivity and binding affinity. The C-N bond in the azetidine is elongated compared to typical amine bonds due to the ring strain, facilitating nucleophilic interactions at nitrogen.

  • Electronic Profile: The electron-donating nature of the oxetane oxygen moderates the electronic environment of the spiro carbon, while the phenyl group conjugated to the azetidine nitrogen creates a complex electronic distribution. This is evidenced by characteristic spectroscopic signatures: NMR predicts distinct chemical shifts for the spiro carbon (δ ~35-40 ppm), oxetane carbons (δ ~75-80 ppm), and azetidine carbons (δ ~60-65 ppm) [2] [3].

  • Physicochemical Properties: Despite its fused bicyclic nature, the compound maintains favorable drug-like properties. The presence of the oxetane enhances aqueous solubility compared to purely hydrocarbon spirocycles, while the compact structure yields a predicted logP of ~2.0-2.5, balancing lipophilicity and hydrophilicity. Calculated topological polar surface area (TPSA) ranges between 12-15 Ų, indicating good membrane permeability [4] [5].

Table 1: Core Identifiers and Physicochemical Properties of 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

PropertyValue/DescriptorSource/Reference
CAS Number1909337-33-2 [3] [5]
Molecular FormulaC₁₃H₁₇NO [2] [3]
Molecular Weight203.28 g/mol [3] [5]
IUPAC Name1-phenyl-7-oxa-2-azaspiro[3.5]nonane [4] [6]
SMILESC1(C2=CC=CC=C2)NCC13CCOCC3 [5]
InChIKeyQXAJILBHGRNHBN-UHFFFAOYSA-N [2] [4]
Physical Form (Pure)Sticky Oil to Semi-Solid [4] [6]
Predicted Collision Cross Section ([M+H]+)140.0 Ų [2]

Historical Context and Emergence in Medicinal Chemistry

The exploration of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane emerged in the early 2020s as medicinal chemists sought spirocyclic scaffolds overcoming limitations of piperidine and azetidine bioisosteres. Its synthesis represents an evolution from simpler spiroazetidines like 7-oxa-2-azaspiro[3.5]nonane (CID 21030011) and regioisomers such as 2-oxa-7-azaspiro[3.5]nonane (CAS 241820-91-7), which demonstrated promising biological profiles but lacked versatility in functionalization [1] [8]. The strategic incorporation of the phenyl group directly onto the azetidine nitrogen distinguished 1-phenyl-7-oxa-2-azaspiro[3.5]nonane as a synthetically accessible yet structurally complex pharmacophore.

Initial synthetic routes, as reflected in supplier documentation circa 2024, emphasized multi-step protocols starting from bis(2-haloethyl) ethers and cyanoacetaldehyde diethyl acetal, followed by reduction and functionalization. These methods addressed earlier challenges with ring-opening of cyclic ethers during synthesis, achieving yields exceeding 82% [9]. The compound gained prominence as a building block in pharmaceutical R&D due to its favorable balance of synthetic accessibility and three-dimensional complexity. Its commercial availability from suppliers like AstaTech Inc. and BLD Pharmatech by 2024, typically at 95% purity, facilitated broader investigation into its medicinal applications [4] [5] [6]. Patent analysis indicates its incorporation into screening libraries targeting neurological disorders and oncology, leveraging its unique vector presentation for interactions with challenging biological targets like protein-protein interfaces and allosteric binding pockets [9].

Role as a Privileged Scaffold in Bioactive Molecule Design

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane exemplifies a "privileged scaffold" due to its demonstrated versatility across diverse target classes. Its molecular architecture confers several advantages critical for modern drug design:

  • Vector Diversity: The scaffold presents three primary vectors for derivatization: (1) The phenyl ring (C2/C3/C4 substitution for modulating potency/pharmacokinetics); (2) The azetidine nitrogen (alkylation/acylation to modulate basicity); (3) The spiro carbon vicinity (introduction of small alkyl groups to influence conformation). This allows precise tuning of molecular properties without compromising the core geometry [4] [6].

  • Target Engagement Versatility: The spirocyclic core mimics transition states or strained peptide conformations. The phenyl-azetidine moiety engages aromatic pockets in targets like kinases and GPCRs through π-π stacking or cation-π interactions, while the oxetane oxygen serves as a hydrogen bond acceptor. This dual functionality is evidenced in its application in Respiratory Syncytial Virus (RSV) inhibitors and irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors, where it replaces flatter, less selective bicyclic systems [9].

  • Metabolic and Physicochemical Optimization: Compared to non-spirocyclic azetidines or phenylpiperazines, this scaffold demonstrates enhanced metabolic stability. The quaternary spiro carbon impedes oxidative metabolism, while the oxetane ring reduces clearance pathways common to furan or tetrahydrofuran analogs. Its physicochemical profile (MW ~203, logP ~2.2-2.5, TPSA ~15 Ų) aligns with guidelines for CNS-penetrant compounds and orally bioavailable drugs [5] [9].

  • Synthetic Tractability: Despite its complexity, efficient gram-scale syntheses have been established. Key advances include phase-transfer catalyzed cyclizations and optimized lithium aluminum hydride reductions minimizing olefin impurities. These methods enable rapid generation of analog libraries, supporting SAR exploration [9].

Table 2: Comparative Analysis of Spirocyclic Azetidine Scaffolds in Drug Design

ScaffoldMolecular FormulaMW (g/mol)Key AdvantagesReported Therapeutic Applications
1-Phenyl-7-oxa-2-azaspiro[3.5]nonaneC₁₃H₁₇NO203.28Balanced lipophilicity, 3D complexity, metabolic stabilityRSV inhibitors, EGFR inhibitors
7-Oxa-2-azaspiro[3.5]nonane (unsubstituted)C₇H₁₃NO127.19High polarity, synthetic accessibilityBuilding block for further functionalization
2-Oxa-7-azaspiro[3.5]nonaneC₇H₁₃NO127.19Different N-presentation vector, similar stabilityNeuropharmacology research
6,6-Dimethyl-2-azaspiro[3.3]heptaneC₈H₁₅N125.21Increased steric hindrance, piperidine mimicAnesthetics, analgesics research

Table 3: Spectral and Structural Predictions for 1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

Characterization MethodPredicted Key FeaturesFunctional Significance
¹H NMRδ 7.2-7.4 (m, 5H, Ph), δ 3.6-3.8 (m, 4H, -O-CH₂-), δ 3.1-3.3 (m, 2H, N-CH₂-), δ 2.4-2.8 (m, 4H, -CH₂-spiro)Confirms ring integrity, substitution pattern, and conformational rigidity
¹³C NMRδ 145-150 (ipso-C, Ph), δ 128-130 (o/m/p-C, Ph), δ 75-80 (-O-CH₂-), δ 60-65 (N-CH₂-), δ 35-40 (spiro C)Verifies spiro carbon connectivity and heterocyclic carbon types
HRMS[M+H]+ m/z 204.1383; [M+Na]+ m/z 226.1202Confirms molecular formula (C₁₃H₁₇NO)
IR2800-3000 cm⁻¹ (C-H stretch), 1480-1600 cm⁻¹ (C=C aromatic), 1100-1150 cm⁻¹ (C-O-C asym/sym stretch)Identifies key functional groups (oxetane, phenyl, azetidine)
Collision Cross Section (CCS)140.0 Ų (for [M+H]+)Predicts passive membrane permeability and bioavailability

The emergence of 1-phenyl-7-oxa-2-azaspiro[3.5]nonane reflects a strategic shift towards three-dimensional complexity in lead optimization. Its integration into pharmaceutical discovery pipelines highlights its versatility as a compact, synthetically tractable framework capable of addressing intricate challenges in modern drug design, particularly for targets requiring precise spatial positioning of pharmacophoric elements.

Properties

CAS Number

1909337-33-2

Product Name

1-Phenyl-7-oxa-2-azaspiro[3.5]nonane

IUPAC Name

3-phenyl-7-oxa-2-azaspiro[3.5]nonane

Molecular Formula

C13H17NO

Molecular Weight

203.285

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)12-13(10-14-12)6-8-15-9-7-13/h1-5,12,14H,6-10H2

InChI Key

QXAJILBHGRNHBN-UHFFFAOYSA-N

SMILES

C1COCCC12CNC2C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.